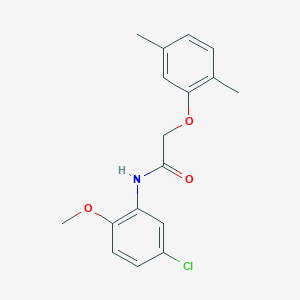
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as WY-14643, is a synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It has been widely used in scientific research to investigate the role of PPARα in various biological processes.
作用機序
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide binds to and activates PPARα, which is a nuclear receptor that regulates gene expression by binding to specific DNA sequences. Activation of PPARα by N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide leads to the upregulation of genes involved in fatty acid oxidation, ketogenesis, and gluconeogenesis, while downregulating genes involved in lipogenesis and inflammation. This results in an increase in energy expenditure and a decrease in lipid accumulation.
Biochemical and Physiological Effects:
Activation of PPARα by N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and ketogenesis in the liver, leading to a decrease in triglyceride levels and an increase in ketone body production. It also decreases lipogenesis and inflammation in the liver and adipose tissue, leading to a decrease in insulin resistance and inflammation. Furthermore, it has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective agonist of PPARα, which allows for specific activation of this receptor. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has a short half-life in vivo, which requires frequent dosing in animal experiments. It also has a low solubility in water, which can limit its use in some experimental settings.
将来の方向性
There are several future directions for the use of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide in scientific research. One area of interest is the role of PPARα in cancer. N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its use as a potential cancer therapy is being investigated. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide in the treatment of metabolic disorders, such as fatty liver disease and diabetes. Finally, the development of more potent and selective PPARα agonists, based on the structure of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, is an area of active research.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide involves several steps. First, 5-chloro-2-methoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. Then, this acid chloride is reacted with 2-(2,5-dimethylphenoxy)ethylamine to form the amide. Finally, the amide is acetylated with acetic anhydride to yield N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. The overall yield of the synthesis is around 40%.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been used in a wide range of scientific research studies. It has been shown to activate PPARα, which regulates the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been used to investigate the role of PPARα in various biological processes, including liver regeneration, fatty liver disease, atherosclerosis, and cancer. It has also been used to study the effects of PPARα activation on glucose homeostasis and insulin sensitivity.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-5-12(2)16(8-11)22-10-17(20)19-14-9-13(18)6-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPWRVOEDQLQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

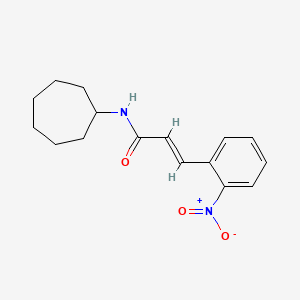
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
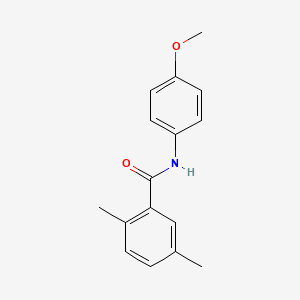
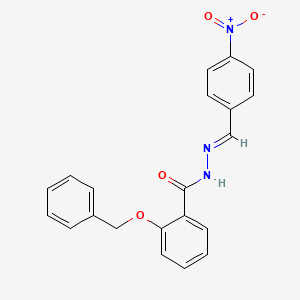
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)
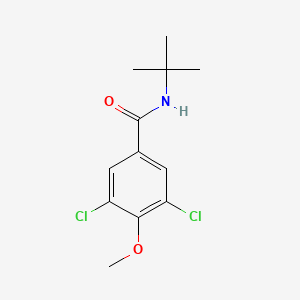


![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)